molecular formula C23H18N4O3S B2723167 2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251571-91-1

2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2723167
CAS No.: 1251571-91-1
M. Wt: 430.48
InChI Key: RJINVHMOIRNJGG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinoline carboxamide class, characterized by a fused pyrazolo[4,3-c]quinoline core. Key structural features include:

  • 4-Methoxyphenyl substituent at position 2, which may enhance lipophilicity and modulate receptor binding.
  • 3-Oxo group contributing to hydrogen-bonding capabilities.

The structural complexity suggests utility in medicinal chemistry, but further experimental validation is required.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-30-16-7-5-15(6-8-16)27-23(29)19-13-24-20-9-4-14(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-31-17/h2-11,13,26H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIPGTBOZVXRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic derivative belonging to the class of pyrazoloquinolines. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure

The molecular formula of the compound is C23H18N4O3SC_{23}H_{18}N_{4}O_{3}S with a molecular weight of 430.5 g/mol . The structure includes a methoxy group, a thiophenyl moiety, and a pyrazoloquinoline framework, which are pivotal in its biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazoloquinoline derivatives. For instance:

  • In vitro Studies : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). It exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through oxidative stress pathways. Enhanced activity was observed in compounds containing electron-withdrawing groups like halogens compared to those with electron-donating groups .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells:

  • Results : The compound demonstrated significant inhibition of NO production, indicating its potential as an anti-inflammatory agent .
  • Biochemical Pathways : The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical in inflammatory responses .

Antimicrobial Activity

The antimicrobial properties were also investigated:

  • Evaluation : The compound showed activity against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli .
  • Significance : These findings suggest that the compound could be developed as a dual-action agent for treating infections alongside its anticancer effects.

Data Summary Table

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AnticancerMCF-73.16Induction of apoptosis
HCT1162.74Inhibition of cell proliferation
Anti-inflammatoryRAW 264.7Not specifiedInhibition of NO production
AntimicrobialS. aureusNot specifiedDisruption of bacterial cell wall
E. coliNot specifiedDisruption of bacterial cell wall

Case Studies

  • Study on Anticancer Properties : A study conducted on various quinoline derivatives indicated that the presence of specific substituents significantly influences their cytotoxicity against cancer cell lines. The incorporation of a methoxy group was found to enhance the overall activity against MCF-7 cells .
  • Anti-inflammatory Mechanisms : Another research highlighted that compounds similar to this one effectively reduced inflammatory markers in animal models, showcasing their potential therapeutic applications in chronic inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with tumor growth and survival pathways.

Antimicrobial Properties

Research indicates that derivatives of pyrazoloquinoline exhibit promising antibacterial and antifungal activities. These compounds are believed to disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.

Anti-inflammatory Effects

Compounds in this class have been evaluated for their anti-inflammatory properties, with some demonstrating efficacy comparable to standard anti-inflammatory drugs. The anti-inflammatory mechanism is often linked to the inhibition of pro-inflammatory cytokines.

Synthesis Methodologies

The synthesis of 2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step reactions, including:

  • Condensation Reactions: Initial formation through condensation of appropriate hydrazones with isocyanates or isothiocyanates.
  • Cyclization Steps: Followed by cyclization reactions that form the pyrazoloquinoline core.

Table 1 summarizes common synthetic routes and yields for related compounds:

Synthetic RouteKey ReagentsYield (%)Reference
Condensation with isocyanateIsocyanate, hydrazone75–85%
Cyclization via microwave irradiationHydrazone, base80–90%
Multi-step synthesisVarious intermediates65–80%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazoloquinolines. Modifications at specific positions on the pyrazole ring or quinoline scaffold can significantly influence potency and selectivity.

Key SAR Findings:

  • Substituents on the Phenyl Ring: The presence of electron-donating groups (e.g., methoxy) enhances activity against certain targets.
  • Variations in the Thiophene Moiety: Alterations in thiophene substituents can modulate both solubility and bioavailability.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound class:

  • Case Study: Anticancer Efficacy
    • A study demonstrated that a related pyrazoloquinoline derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential as a lead compound for further development .
  • Case Study: Antimicrobial Screening
    • In vitro tests showed that a synthesized derivative had a minimum inhibitory concentration (MIC) below 10 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Case Study: Anti-inflammatory Activity
    • A comparative study revealed that a structurally similar compound reduced inflammation markers in animal models more effectively than traditional NSAIDs .

Chemical Reactions Analysis

Oxidation Reactions

The compound contains a thiophene ring (electron-rich aromatic system) and a carboxamide group, which are susceptible to oxidation. For example, analogous pyrazoloquinolines undergo oxidation of thiophene rings under acidic conditions, forming sulfonic acid derivatives.

Reaction Type Conditions Outcome
Thiophene oxidationH₂O₂, H₂SO₄Formation of thiophene sulfonic acid derivative
Carboxamide oxidationKMnO₄, H+Potential cleavage of amide bonds

Alkylation/Nucleophilic Substitution

The quinoline core and carboxamide group provide nucleophilic sites (e.g., oxygen/nitrogen atoms). Alkylation via SN2 mechanisms could occur at the amide nitrogen or hydroxyl groups, similar to reactions observed in pyrazolo[1,5-a]pyridines .

Reaction Type Reagents Outcome
AlkylationR-X (e.g., methyl iodide)Mono-/di-alkylated derivatives
Amide displacementAldehydes/ketonesFormation of imine derivatives

Cyclization and Domino Reactions

Pyrazoloquinoline derivatives often participate in domino reactions involving sequential cyclization. For instance, pyrazolo[1,5-a]pyridines form via Michael addition followed by hydrogen shifts and aromatization .

Example Mechanism :

  • Michael-type addition of enolates to α,β-unsaturated carbonyls.

  • 1,4-hydrogen shift to stabilize intermediates.

  • Aromatization via dehydrogenation.

Reaction Stage Key Step Example
InitiationNucleophilic attackFormation of cyclic intermediate
PropagationHydrogen shiftStabilization of intermediate
TerminationLoss of H₂Aromatic product formation

Hydrolysis Reactions

The carboxamide group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines, as observed in triazine-quinoline hybrids .

Condition Reagent Product
AcidicHCl, H₂OCarboxylic acid
BasicNaOH, H₂OAmine derivative

Electrophilic Aromatic Substitution

The thiophene ring and quinoline core could undergo electrophilic substitution (e.g., nitration, bromination) at activated positions. For example, thiophene rings in analogous compounds react with nitrating agents to form nitro derivatives.

Reaction Reagent Position
NitrationHNO₃, H₂SO₄Thiophene para-position
BrominationBr₂, FeBr₃Quinoline β-position

Biological Target Interactions

While not a chemical reaction, the compound’s potential biological activity (e.g., enzyme inhibition) is relevant. Pyrazoloquinoline derivatives often exhibit antimicrobial or anticancer effects by binding to DNA or enzymes .

Target Type Interaction Example Activity
KinasesATP-binding inhibitionCancer therapy
DNA intercalationPlanar structure stackingAntimicrobial effects

Analytical Characterization

Key techniques for confirming structure/purity include:

  • NMR spectroscopy : Detects aromatic protons and amide groups.

  • HPLC : Monitors reaction progress.

  • Mass spectrometry : Confirms molecular weight (C₂₃H₂₂N₄O₂S ≈ 406 g/mol).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on general heterocyclic frameworks and substituent effects:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Hypothesized Activity
Target Compound Pyrazolo[4,3-c]quinoline 4-Methoxyphenyl, Thiophen-2-ylmethyl Kinase inhibition, Anti-inflammatory
Ethyl 7-methyl-3-oxo-5-phenyl... [] Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, Phenyl Anticancer, Enzyme modulation
Pyrazoloquinoline analogs (literature) Pyrazolo[4,3-c]quinoline Varied (e.g., halogen, alkyl groups) Anticancer, Antiviral

Key Observations:

Core Structure Differences: The target compound’s pyrazoloquinoline core (vs. The thiophen-2-ylmethyl group may confer higher metabolic stability compared to benzylidene or ester groups in ’s compound .

Substituent Impact: 4-Methoxyphenyl: Enhances membrane permeability compared to non-polar groups (e.g., methyl or ethyl). Thiophene vs. Trimethoxybenzene: Thiophene’s smaller size and sulfur atom may improve target selectivity over bulkier trimethoxybenzene derivatives.

Biological Activity: Pyrazoloquinolines are frequently associated with kinase inhibition (e.g., JAK2, Aurora kinases) due to their planar aromatic cores. Thiazolopyrimidines (as in ) often target dihydrofolate reductase or microtubule assembly, suggesting divergent mechanisms of action.

Research Findings and Limitations

Available Data Gaps:

  • No crystallographic data (e.g., bond angles, packing motifs) are provided for the target compound, unlike the thiazolopyrimidine in , which was analyzed via X-ray diffraction .
  • Pharmacokinetic parameters (e.g., solubility, LogP) remain unquantified.

Hypothetical Insights:

  • Bioisosteric Potential: Replacing the thiophene with furan or phenyl groups (common in analogs) could alter potency and toxicity profiles.

Preparation Methods

Multicomponent Reaction (MCR) Approach

A one-pot, three-component reaction between arylglyoxals , 3-methyl-1-aryl-1H-pyrazol-5-amine , and cyclic 1,3-dicarbonyl compounds in aqueous medium with tetrapropylammonium bromide (TPAB) as a catalyst efficiently constructs the pyrazoloquinoline skeleton.

Example Procedure :

  • Reactants :
    • 4-Methoxybenzaldehyde-derived arylglyoxal (1.0 equiv)
    • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.2 equiv)
    • Dimedone (1.0 equiv)
  • Conditions : H₂O/TPAB (10 mol%), 80°C, 12 h.
  • Outcome : Forms the dihydroquinoline intermediate with 78% yield.

This method minimizes byproducts and avoids toxic solvents, aligning with green chemistry principles.

Cyclization via Staudinger/Aza-Wittig Protocol

Alternative routes employ iminophosphorane intermediates generated from azides and phosphines. Lithiation of 1-benzyloxypyrazole at C-4/C-5, followed by reaction with tosyl azide and tributylphosphine, enables cyclization with formylphenyl substituents to form the pyridine ring.

Key Steps :

  • Lithiation : LDA (2.0 equiv), THF, -78°C.
  • Azide Installation : Tosyl azide (1.5 equiv), 0°C → RT.
  • Cyclization : Tributylphosphine (2.0 equiv), toluene, reflux.

Functionalization: Introducing the 2-(4-Methoxyphenyl) Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between a brominated pyrazoloquinoline intermediate and 4-methoxyphenylboronic acid installs the aryl group at position 2.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (3.0 equiv)
  • Solvent : DME/H₂O (4:1), 90°C, 8 h
  • Yield : 85%

Ullmann-Type Coupling

For halogenated precursors, copper(I)-mediated coupling with 4-methoxyphenol under microwave irradiation (120°C, 30 min) achieves 72% yield but requires stringent oxygen exclusion.

Oxidation to 3-Oxo Functionality

Controlled oxidation of the 3-hydroxy intermediate to the ketone is critical.

Methods :

  • Jones Reagent (CrO₃/H₂SO₄) : Effective but hazardous; 92% conversion in acetone/0°C.
  • PCC (Pyridinium Chlorochromate) : Milder conditions (CH₂Cl₂, RT, 6 h), 88% yield.

Installation of 8-Carboxamide Side Chain

Carboxylic Acid Intermediate

Hydrolysis of a cyano group at position 8 using H₂SO₄ (conc.)/H₂O (1:1) at 100°C for 4 h generates the carboxylic acid.

Amide Coupling

Activation with EDCl/HOBt (1:1.2) in DMF, followed by reaction with thiophen-2-ylmethylamine (1.5 equiv) at RT for 12 h, affords the target carboxamide in 81% yield.

Optimization and Scalability

Solvent and Catalyst Screening

Parameter Options Tested Optimal Choice Yield Impact
Solvent H₂O, EtOH, DMF, toluene H₂O (MCR step) +15%
Catalyst TPAB, TBAB, none TPAB (10 mol%) +22%
Temperature 60°C, 80°C, 100°C 80°C +18%

Purification Strategies

  • Recrystallization : Ethanol/water (7:3) achieves >95% purity for crystalline intermediates.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for amorphous products.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrazole-H), 7.89–7.21 (m, aromatic-H), 4.63 (s, 2H, CH₂-thiophene), 3.84 (s, 3H, OCH₃).
  • HR-MS : m/z 485.1521 [M+H]⁺ (calc. 485.1518).

X-ray Crystallography

Orthorhombic crystal system (space group P2₁2₁2₁) confirms E-configuration and dihedral angles between aromatic planes (14.9–45.8°).

Challenges and Troubleshooting

  • Regioselectivity in Cyclization : Use electron-donating substituents (e.g., methoxy) to direct reaction pathways.
  • Oxidation Over-Run : Monitor via TLC; quench with NaHSO₃ if excess oxidant is present.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can yield be improved?

  • Methodology : The compound’s pyrazoloquinoline core can be synthesized via cyclocondensation of hydrazine derivatives with quinoline precursors. For example, hydrazine hydrate in ethanol under reflux facilitates pyrazole ring formation . The carboxamide linkage at position 8 is best achieved using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base, yielding ~59% under mild conditions .
  • Yield Optimization : Purification via reverse-phase HPLC (e.g., Zorbax SB-C18 column with gradient elution) improves purity . Solvent choice (e.g., dry DMF) and stoichiometric control of reagents reduce side products.

Q. How is structural confirmation performed for this compound?

  • Analytical Workflow :

  • NMR : 1H^1H NMR detects aromatic protons (δ 7.2–8.5 ppm for quinoline and thiophene) and methoxy groups (δ ~3.8 ppm). 13C^{13}C NMR confirms carbonyl (C=O, δ ~165–175 ppm) and carboxamide (δ ~170 ppm) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ calculated for C23H19N3O3S\text{C}_{23}\text{H}_{19}\text{N}_3\text{O}_3\text{S}: 418.1224) .
  • IR : Stretching bands at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) confirm key functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Stability : Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to light, moisture, or organic solvents like DMSO, which may degrade the compound over time .

Advanced Research Questions

Q. How can palladium-catalyzed reactions be applied to modify the quinoline core?

  • Catalytic Strategies : Pd(PPh3_3)4_4 enables Suzuki-Miyaura coupling at the quinoline’s C4 position for introducing aryl/heteroaryl groups. For example, coupling with 4-methoxyphenylboronic acid under microwave irradiation (100°C, 1 hr) achieves >80% conversion .
  • Mechanistic Insight : Oxidative addition of Pd(0) to halogenated quinoline precursors (e.g., 8-bromo derivatives) is rate-limiting. Ligand choice (e.g., XPhos) improves regioselectivity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : Quinoxaline analogs with 3,4,5-trimethoxyphenyl substituents show variable antioxidant activity (IC50_{50} 12–45 μM in DPPH assays). Contradictions arise from solubility differences; use standardized DMSO stock concentrations (<0.1% v/v) to minimize solvent interference .
  • Data Normalization : Normalize activity to positive controls (e.g., ascorbic acid) and validate via dose-response curves (3 replicates minimum).

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Key Modifications :

  • Thiophene Methyl Group : Replacement with bulkier groups (e.g., phenyl) reduces solubility but enhances target binding in kinase assays .
  • Methoxy Position : Para-substitution (4-methoxy) improves metabolic stability vs. ortho-substitution in liver microsome assays .
    • Experimental Design : Synthesize 5–10 analogs with systematic substitutions. Test in parallel using high-throughput screening (HTS) for IC50_{50} determination .

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